molecular formula C9H12ClNO B2899770 3,4-dihydro-1H-2-benzopyran-8-amine hydrochloride CAS No. 1989672-10-7

3,4-dihydro-1H-2-benzopyran-8-amine hydrochloride

Cat. No.: B2899770
CAS No.: 1989672-10-7
M. Wt: 185.65
InChI Key: YRDXSZZLUXOKML-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-2-benzopyran-8-amine hydrochloride is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . Its structure features a benzopyran ring system, which is a fused bicyclic compound containing both a benzene and a pyran ring, substituted with an amine group at the 8-position . This compound is provided as the hydrochloride salt to enhance its stability and solubility in various research solvents. The structural motif of isochroman derivatives is of significant interest in medicinal chemistry and pharmacology research . Compounds based on this scaffold have been reported in scientific literature to exhibit a range of biological activities, including potential effects on the central nervous system (CNS) and antimicrobial properties . As a building block, this amine is intended for use in organic synthesis and drug discovery research for the creation and exploration of novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-8-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3H,4-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDXSZZLUXOKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989672-10-7
Record name 3,4-dihydro-1H-2-benzopyran-8-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-2-benzopyran-8-amine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1H-2-benzopyran-8-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3,4-dihydro-1H-2-benzopyran-8-amine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-2-benzopyran-8-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Benzopyran Derivatives and Related Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Amine Position Key Structural Features
3,4-Dihydro-1H-2-benzopyran-8-amine HCl C₉H₁₂ClNO 185.65 (calculated) None 8 Benzopyran core, amine at C8
(4R)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine HCl C₁₀H₁₄ClNO 199.68 Methyl at C8 4 Methyl substitution, R-configuration
Benzydamine HCl C₁₉H₂₃N₃O·HCl 345.87 Benzyl, dimethyl groups N/A Non-benzopyran; tricyclic structure
Memantine HCl C₁₂H₂₁N·HCl 215.76 Adamantane backbone N/A Rigid polycyclic amine



Key Observations :

  • Substituent Effects : The methyl group in the (4R)-8-methyl derivative increases molecular weight by ~14 g/mol and may enhance lipophilicity compared to the target compound.
  • Scaffold Diversity: Non-benzopyran compounds like memantine HCl and benzydamine HCl exhibit distinct pharmacological profiles due to structural rigidity or additional functional groups.

Physicochemical Properties and Stability

Table 2: Inferred Physicochemical Properties

Property 3,4-Dihydro-1H-2-benzopyran-8-amine HCl (4R)-8-Methyl Analog Memantine HCl
Molecular Weight (g/mol) 185.65 199.68 215.76
Solubility (Predicted) Moderate in polar solvents Moderate High in water
Storage Conditions Likely 2–8°C (inferred from analog ) 4°C Room temperature

Stability Considerations :

  • The (4R)-8-methyl analog requires storage at 4°C , suggesting thermal sensitivity. The target compound, lacking a methyl group, may exhibit greater stability at ambient temperatures.
  • Memantine HCl’s adamantane backbone contributes to its high stability and oral bioavailability , a feature absent in benzopyran-based compounds.

Research Findings and Analytical Methods

  • Chromatographic Analysis : Reverse-phase HPLC methods validated for dosulepin HCl could be adapted for the target compound, given similarities in amine hydrochloride functionality.

  • Spectrophotometric Detection : UV-based methods used for memantine HCl (e.g., λmax ~210 nm) may apply to benzopyran amines, though structural differences necessitate wavelength optimization.
  • Stereochemical Impact : The (4R)-configured analog highlights the role of stereochemistry in physicochemical behavior, suggesting chiral analysis (e.g., polarimetry) is critical for enantiopure derivatives.

Biological Activity

3,4-Dihydro-1H-2-benzopyran-8-amine hydrochloride, a compound with a benzopyran structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C9H12ClN
  • Molecular Weight : 173.65 g/mol
  • CAS Number : 1989672-10-7

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly the serotonin (5-HT) receptor family. Research indicates that derivatives of this compound can act as full agonists at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .

1. Anxiolytic Effects

Studies have demonstrated that certain derivatives exhibit significant anxiolytic activity in vivo. For instance, compound (+)-9g showed promising results in behavioral models, suggesting its potential use in treating anxiety disorders .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that benzopyran derivatives possess activity against various bacterial strains, indicating their potential as antimicrobial agents .

3. Anticancer Potential

Research into the anticancer effects of benzopyran derivatives has revealed their ability to inhibit cancer cell proliferation through modulation of signaling pathways associated with tumor growth. Specifically, some compounds have been identified as inhibitors of the HIF-1 signaling pathway, which is often upregulated in cancers .

Study on Anxiolytic Activity

A study involving a series of 3,4-dihydro-3-amino-2H-benzopyran derivatives assessed their binding affinity to the 5-HT1A receptor. The results indicated that modifications to the amino substituents significantly affected both affinity and selectivity for the receptor. The most effective compounds were noted for their ability to induce anxiolytic effects in animal models .

Antimicrobial Screening

In another study focused on antimicrobial activity, various benzopyran derivatives were tested against Gram-positive and Gram-negative bacteria using agar well diffusion methods. Compounds demonstrated varying degrees of inhibition zones, highlighting their potential therapeutic applications in infectious diseases .

Data Tables

Biological Activity Effect Reference
AnxiolyticFull agonist at 5-HT1A receptor
AntimicrobialActive against multiple bacterial strains
AnticancerInhibits HIF-1 signaling pathway

Safety and Toxicity

While exploring its biological activities, it is crucial to consider safety profiles. The compound is classified as harmful if swallowed and can cause skin irritation . Thus, appropriate safety measures should be taken during handling and application.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-dihydro-1H-2-benzopyran-8-amine hydrochloride?

  • Methodology : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Cyclization : Formation of the benzopyran core via acid-catalyzed or thermal cyclization of precursors like substituted phenols or thiopyrans .
  • Functionalization : Introduction of the amine group using reductive amination or nucleophilic substitution. For example, reacting a benzopyran intermediate with ammonia or a protected amine under controlled pH (6–8) and temperature (60–80°C) .
  • Hydrochloride Salt Formation : Precipitation with HCl in polar solvents like ethanol or methanol to enhance stability .
    • Critical Parameters : Reaction yields depend on precise control of temperature, solvent polarity, and pH. Impurities (e.g., unreacted intermediates) are minimized via column chromatography or recrystallization .

Q. How can the purity and identity of this compound be validated in laboratory settings?

  • Analytical Methods :

  • HPLC : Reverse-phase HPLC with UV detection (λmax ~255 nm) is standard. Use C18 columns and mobile phases like methanol:water (70:30) with 0.1% formic acid .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 199.68 for related benzopyran derivatives) .
  • NMR : 1H and 13C NMR spectra verify structural integrity, particularly the amine proton (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
    • Data Validation : Compare retention times, mass spectra, and NMR shifts against reference standards. Use internal standards (e.g., deuterated analogs) for quantification .

Q. What are the recommended storage and handling protocols for this compound?

  • Storage : Store as a crystalline solid at –20°C in airtight, light-resistant containers to prevent degradation. Stability exceeds 5 years under these conditions .
  • Safety : Classified as acutely toxic (OSHA Category 4). Use PPE (nitrile gloves, face shields) and work in fume hoods. Avoid inhalation or skin contact; rinse immediately with water if exposed .

Advanced Research Questions

Q. How can conflicting data in purity assessments (e.g., HPLC vs. LC-MS) be resolved?

  • Root Cause Analysis : Discrepancies often arise from:

  • Matrix Effects : Co-eluting impurities in HPLC may suppress ionization in LC-MS. Use SPE (Oasis HLB cartridges) for sample cleanup .
  • Degradation Products : Hydrolysis of the amine group under acidic conditions can form secondary peaks. Validate stability via forced degradation studies (e.g., exposure to heat/light) .
    • Resolution : Cross-validate with orthogonal techniques (e.g., NMR for structural confirmation) and statistical tools like principal component analysis (PCA) to distinguish artifacts .

Q. What strategies optimize the yield of the amine functionalization step in synthesis?

  • Experimental Design :

  • Catalyst Screening : Test palladium or nickel catalysts for reductive amination. Nickel-based systems may reduce side reactions in sulfur-containing analogs .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but may require post-synthesis purification. Switch to ethanol for easier salt precipitation .
    • Data-Driven Adjustments : Use Design of Experiments (DoE) to model interactions between temperature (50–90°C), pH (6–9), and catalyst loading (1–5 mol%). Response surface methodology identifies optimal conditions .

Q. How does the hydrochloride salt form influence the compound’s bioactivity?

  • Mechanistic Insights :

  • Solubility : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce membrane permeability in cell-based studies. Compare freebase vs. salt forms in bioavailability assays .
  • Stability : The salt form minimizes hygroscopicity and oxidative degradation of the amine group, as shown in accelerated stability studies (40°C/75% RH for 6 months) .
    • Experimental Validation : Conduct parallel bioactivity assays (e.g., enzyme inhibition) with both forms. Use pharmacokinetic models to assess salt dissociation rates in physiological buffers .

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